N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE
Overview
Description
N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group, an amino sulfonyl group, and a tetrahydrofuran carboxamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with sulfonyl chloride to form 4-chlorophenylsulfonamide. This intermediate is then reacted with 4-aminophenyl tetrahydrofuran carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Advanced techniques like crystallization and chromatography are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group is replaced by other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The sulfonyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide: Contains a methyl group, which can affect its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-12-3-5-14(6-4-12)20-25(22,23)15-9-7-13(8-10-15)19-17(21)16-2-1-11-24-16/h3-10,16,20H,1-2,11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXZBXSVDZAPFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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